molecular formula C19H18N6O2 B2995746 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034387-89-6

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2995746
Número CAS: 2034387-89-6
Peso molecular: 362.393
Clave InChI: ZDIJSKZIKWLSND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 2-oxopyrrolidinyl group and a triazole-carboxamide moiety. This structure integrates multiple pharmacophoric elements, including a pyridine ring (common in bioactive molecules for hydrogen bonding and π-π interactions) and a triazole ring (known for metabolic stability and drug-like properties).

Propiedades

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c26-18-7-4-8-24(18)16-9-14(10-20-12-16)11-21-19(27)17-13-22-25(23-17)15-5-2-1-3-6-15/h1-3,5-6,9-10,12-13H,4,7-8,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJSKZIKWLSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a phenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring and subsequent functionalization of the pyridine ring. Common synthetic routes employ nucleophilic substitution reactions and cyclization under controlled conditions to yield the desired compound.

Target Receptors

The primary targets of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide include several receptor tyrosine kinases such as:

  • Colony-stimulating factor 1 receptor (CSF-1R)
  • c-Kit proto-oncogene proteins (c-Kit)
  • Fms-like tyrosine kinase 3 (Flt-3)

These interactions inhibit the activity of these receptors, which play critical roles in cell proliferation and survival pathways.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties . In vitro studies using A549 human lung adenocarcinoma cells revealed significant cytotoxic effects. For instance, compounds with specific structural modifications showed reduced cell viability compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cell LineReference
Compound 1566A549
Compound 2145A549
Cisplatin10A549Standard Reference

These findings indicate that structural features significantly influence the anticancer activity of these compounds.

Antimicrobial Activity

In addition to anticancer effects, N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown antimicrobial activity , particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness against these pathogens highlights its potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA8 µg/mL
E. coli16 µg/mL

Case Studies and Research Findings

A notable study characterized various derivatives of 5-oxopyrrolidine compounds, demonstrating their potential as both anticancer and antimicrobial agents. The study involved screening multiple compounds for their activity against resistant strains and cancer cell lines. Results indicated that specific modifications enhanced biological activity while minimizing cytotoxicity towards non-cancerous cells .

Example Case Study

In one study, researchers synthesized a series of triazole derivatives and evaluated their antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The most active compounds exhibited IC50 values comparable to established drugs, suggesting that structural optimization could lead to promising new therapies .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on key structural variations and their implications.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structural Differences: Heterocyclic Core: Replaces the pyridine-triazole system with a pyrrolidinone-thiadiazole scaffold. Substituents: A fluorophenyl group and isopropyl-thiadiazole moiety are present instead of the phenyl-triazole-pyridine system.
  • The fluorophenyl group could improve membrane permeability but increase molecular weight (MW: ~379.4 g/mol) compared to the target compound.

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

  • Structural Differences :
    • Core Heterocycle : Features a triazine-isoxazole system instead of pyridine-triazole.
    • Substituents : Includes a methoxy group and pyrrolidinyl-triazine linkage.
  • ~375–385 g/mol for the target compound) . The isoxazole may offer different electronic properties compared to triazole, affecting binding pocket interactions.

General Trends in Analog Compounds

Property Target Compound Thiadiazole Analog Triazine-Isoxazole Analog
Core Heterocycles Pyridine + Triazole Pyrrolidinone + Thiadiazole Triazine + Isoxazole
Key Substituents 2-Oxopyrrolidinyl, Phenyl Fluorophenyl, Isopropyl Methoxy, Pyrrolidinyl
Molecular Weight (g/mol) ~375–385 (estimated) 379.4 380.4
Potential Bioactivity Kinase/Protease modulation Antimicrobial/Enzyme inhibition Kinase inhibition

Research Findings and Limitations

  • Pharmacokinetic Data: No evidence provides solubility, logP, or bioavailability data for the target compound. Structural analogs suggest moderate solubility due to carboxamide and heterocyclic groups.
  • Activity Profiles : While the thiadiazole analog () may prioritize enzyme inhibition, the triazine-isoxazole compound () likely targets kinases. The target’s triazole-pyridine system could balance selectivity and potency.
  • Synthesis Challenges : The pyridine-triazole linkage in the target compound may require multi-step synthesis, whereas analogs like the triazine derivative () employ simpler coupling reactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling reactions between pyridine and triazole precursors. A common method uses K₂CO₃ as a base in DMF under room-temperature conditions to facilitate nucleophilic substitution or thiol-alkylation steps . Optimization can include:

  • Catalyst screening : Testing alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved reactivity.
  • Temperature control : Gradual heating (e.g., 50–60°C) to reduce side reactions.
  • Stoichiometric adjustments : Ensuring a 1.1:1 molar ratio of alkylating agents to substrates to minimize unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H NMR : Identifies proton environments in the pyridinyl-methyl and triazole moieties.
  • IR spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.
  • LC-MS : Validates molecular weight and purity (>98% by HPLC) .
  • Elemental analysis : Cross-checks empirical formulas with theoretical calculations .

Q. What in vitro assays are suitable for initial evaluation of this compound’s kinase inhibition potential?

  • Enzyme inhibition assays : Measure IC₅₀ values against purified kinase targets (e.g., EGFR, CDK2).
  • Cell-based assays : Assess antiproliferative effects in cancer cell lines using MTT or ATP-lite protocols.
  • Molecular docking : Prioritize targets using programs like AutoDock or Schrödinger .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental results in biological activity studies?

  • Model validation : Re-dock co-crystallized ligands to verify docking protocols (RMSD < 2.0 Å).
  • Experimental replication : Repeat assays under varied conditions (e.g., pH, temperature).
  • Meta-analysis : Compare predicted PASS biological activities with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are effective in resolving crystallographic disorder in the pyridin-3-yl-methyl moiety during X-ray analysis?

  • Low-temperature data collection : Reduces thermal motion (e.g., 100 K).
  • SHELXL refinement : Use PART and SUMP instructions to model disorder.
  • Twinned refinement : Apply HKLF5 formalism for datasets with twin fractions >10% .

Q. How to employ Design of Experiments (DoE) principles in optimizing multi-step synthesis?

  • Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) using a 2³ matrix.
  • Response surface methodology (RSM) : Model interactions between temperature and reaction time.
  • Flow chemistry : Integrate continuous-flow reactors for reproducible scaling (e.g., Omura-Sharma-Swern oxidation) .

Q. How to analyze contradictory results between NMR and mass spectrometry data?

  • Purity assessment : Re-run NMR with deuterated solvents to detect residual protons.
  • High-resolution MS : Confirm isotopic patterns (e.g., ³⁵Cl/³⁷Cl splitting).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .

Q. What computational methods integrate best with experimental data for SAR analysis?

  • Molecular dynamics (MD) simulations : Probe ligand-protein stability (50–100 ns trajectories).
  • QSAR modeling : Use Gaussian-type descriptors to correlate substituent effects with activity.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for structural analogs .

Methodological Challenges

Q. What technical challenges exist in characterizing the pyrrolidinone ring conformation?

  • Dynamic NMR : Capture ring puckering via variable-temperature ¹H NMR.
  • DFT calculations : Compare optimized geometries with crystallographic data.
  • NOESY : Identify through-space correlations between pyrrolidinone and adjacent groups .

Q. How can researchers mitigate side reactions during triazole ring formation?

  • Protecting groups : Use Boc or Fmoc to shield reactive amines.
  • Microwave-assisted synthesis : Shorten reaction times to <30 minutes.
  • Byproduct monitoring : Track intermediates via TLC or inline UV spectroscopy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.